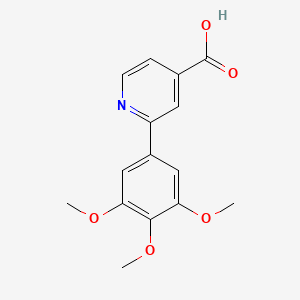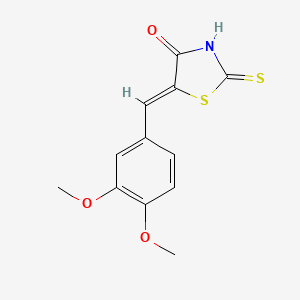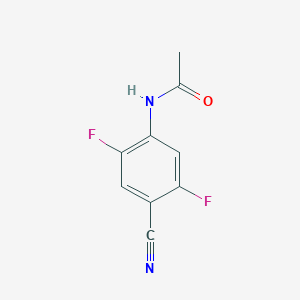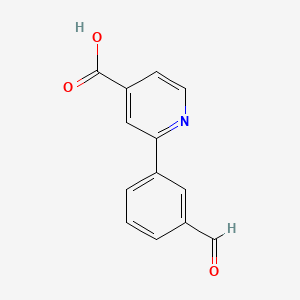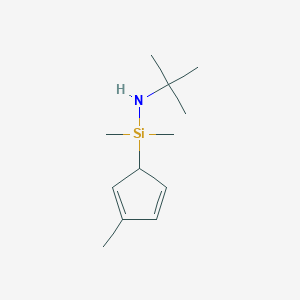
N-(tert-Butyl)-N-(3-methylcyclopentadienyldimethylsilyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-N-(3-methylcyclopentadienyldimethylsilyl)amine, often referred to as “TBCDMS”, is an organosilicon compound that is used in a variety of scientific research applications. This compound is used for a variety of purposes, including its use as a catalyst in organic synthesis and its ability to form stable complexes with metals. TBCDMS is also used as a ligand in coordination chemistry, as a reagent in polymer synthesis, and as a stabilizer in the synthesis of polymers-supported organosilicon compounds.
Scientific Research Applications
TBCDMS is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry, as a reagent in polymer synthesis, and as a stabilizer in the synthesis of polymers-supported organosilicon compounds. It is also used as a catalyst in organic synthesis, as a catalyst for the synthesis of polymers-supported organosilicon compounds, and as a reagent for the synthesis of polysiloxanes.
Mechanism of Action
TBCDMS acts as a ligand in coordination chemistry, forming strong complexes with metals. It can also act as a catalyst in organic synthesis, providing a source of reactive intermediates that can be used to form desired products. In polymer synthesis, TBCDMS acts as a reagent, providing a source of reactive intermediates that can be used to form desired polymers. In addition, TBCDMS can act as a stabilizer in the synthesis of polymers-supported organosilicon compounds, providing a source of reactive intermediates that can be used to form desired polymers.
Biochemical and Physiological Effects
TBCDMS has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and non-carcinogenic, and has not been found to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
TBCDMS has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle, and it can be used as a catalyst in organic synthesis. In addition, it can be used as a ligand in coordination chemistry, as a reagent in polymer synthesis, and as a stabilizer in the synthesis of polymers-supported organosilicon compounds.
However, TBCDMS has several limitations for use in laboratory experiments. It is not water soluble, which can limit its use in certain experiments. In addition, it is not very reactive, which can limit its use in certain reactions.
Future Directions
There are several potential future directions for research involving TBCDMS. One potential area of research is the use of TBCDMS as a ligand in coordination chemistry, as it has been shown to form strong complexes with metals. Another potential area of research is the use of TBCDMS as a catalyst in organic synthesis, as it can provide a source of reactive intermediates that can be used to form desired products. In addition, research could be conducted on the use of TBCDMS as a reagent in polymer synthesis, as it can provide a source of reactive intermediates that can be used to form desired polymers. Finally, research could be conducted on the use of TBCDMS as a stabilizer in the synthesis of polymers-supported organosilicon compounds, as it can provide a source of reactive intermediates that can be used to form desired polymers.
Synthesis Methods
TBCDMS is synthesized through a two-step process. The first step involves reacting tert-butylmagnesium chloride with 3-methylcyclopentadiene in the presence of a base such as potassium tert-butoxide. The second step involves reacting the resulting organomagnesium compound with dimethylchlorosilane in the presence of a base such as potassium tert-butoxide. This reaction yields the desired organosilicon compound, TBCDMS.
properties
IUPAC Name |
N-[dimethyl-(3-methylcyclopenta-2,4-dien-1-yl)silyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NSi/c1-10-7-8-11(9-10)14(5,6)13-12(2,3)4/h7-9,11,13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEFNCVJEUOBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C=C1)[Si](C)(C)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-N-(3-methylcyclopentadienyldimethylsilyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









